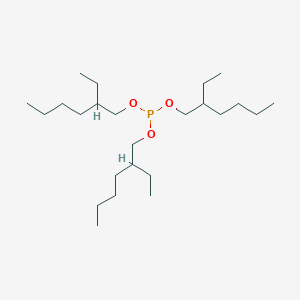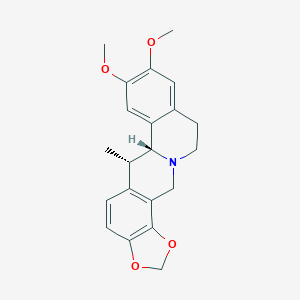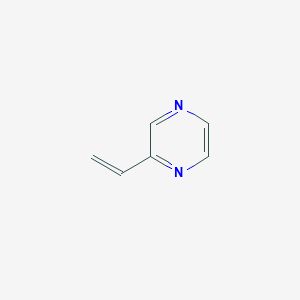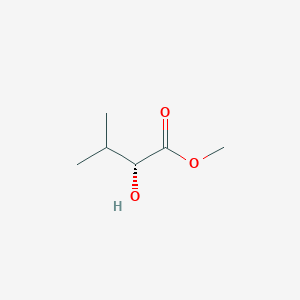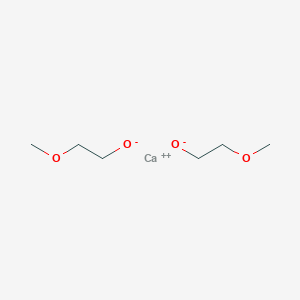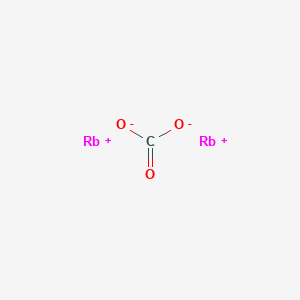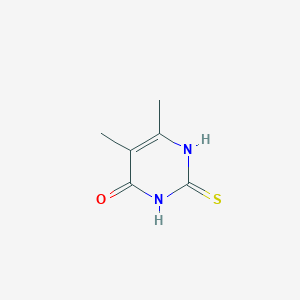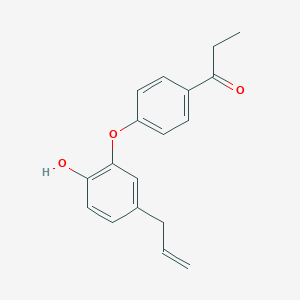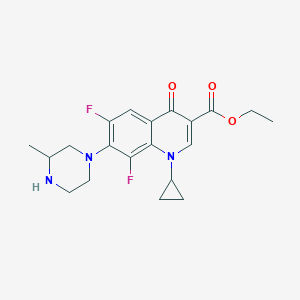
Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C18H19F2N3O3 . It is stored in an inert atmosphere at room temperature .
Physical and Chemical Properties This compound has a molecular weight of 363.36 . It has a high GI absorption and is a P-gp substrate . It is an inhibitor of CYP2D6 . Its Log Po/w (iLOGP) is 2.28 . It is very soluble with a solubility of 5.82 mg/ml .
Applications De Recherche Scientifique
Synthetic Pathways and Intermediates The chemical under discussion has been explored in various synthetic pathways for the preparation of quinolone derivatives. For instance, it was involved in the preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1, 4-dihydro-4-oxoquinoline-3-ethyl carboxylate, through a multi-step process including acyl-chlorination, condensation, decarboxylation, estherification, cyclopropylamine replacement, and cyclization, demonstrating a significant yield and showcasing its utility as a versatile intermediate in organic synthesis (Liu Zhe, 2001).
Antibacterial Activity Research has demonstrated the potential of this compound and its derivatives in the realm of antibacterial applications. A notable study synthesized a series of novel 1-cyclopropyl-6-fluoro-4-oxo-7-(4-substitutedpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid analogues, which were screened for their in vitro anti-tubercular and antibacterial activity. Several compounds in this series exhibited promising MIC values against Mycobacterium tuberculosis H37Rv and other bacterial strains, indicating the therapeutic potential of these derivatives in combating bacterial infections (Narva Suresh et al., 2014).
Immunological Applications The compound has also been implicated in immunological research, where derivatives were synthesized and evaluated for their potential immunomodulatory effects. One study identified a derivative with significant anti-inflammatory activity, exhibiting potent effects on the oxidative burst activity of phagocytes and T-cell proliferation, suggesting potential applications in the development of new immunomodulatory drugs (N. Sultana et al., 2013).
Molecular Structure and Crystallography The compound and its derivatives have been subjects of crystallographic studies to elucidate their molecular structures, providing insights into their chemical properties and potential interactions. For example, the crystal structure of related quinolone compounds was analyzed, revealing intricate halogen bonding and hydrogen bonding networks, which could inform the design of new molecules with desired chemical and physical properties (Jurica Bauer et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O3/c1-3-28-20(27)14-10-25(12-4-5-12)17-13(19(14)26)8-15(21)18(16(17)22)24-7-6-23-11(2)9-24/h8,10-12,23H,3-7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZIKBVCDQFOAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CCNC(C3)C)F)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551188 |
Source


|
| Record name | Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
CAS RN |
103460-87-3 |
Source


|
| Record name | Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

